6-(3-Formyl-4-methoxyphenyl)nicotinonitrile
Overview
Description
6-(3-Formyl-4-methoxyphenyl)nicotinonitrile, also known as FMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
- Use in Steel Corrosion Inhibition : Pyridine derivatives, closely related to 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile, have shown effectiveness as corrosion inhibitors for steel. For instance, 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile demonstrated a high inhibition efficiency for N80 steel corrosion in acidic environments (Ansari, Quraishi, & Singh, 2015). Similarly, another study reported the corrosion inhibition effect of nicotinonitriles, including derivatives of 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile, on mild steel in hydrochloric acid (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Pharmaceutical Applications
- Potential Antiprotozoal and Anticancer Activity : Some nicotinonitrile derivatives have shown promising antiprotozoal activity, including potential applications in treating diseases like Trypanosoma and Plasmodium falciparum infections (Ismail et al., 2003). Additionally, these compounds have demonstrated anticancer properties, with certain derivatives exhibiting strong antiproliferative activity by inducing apoptosis and inhibiting tyrosine kinase (El-Hashash et al., 2019).
Materials Science
- Applications in Dye-Sensitized Solar Cells (DSSCs) : The synthesis of certain nicotinonitrile derivatives has been explored for their use in dye-sensitized solar cells. For example, a study synthesized a derivative that showed improved efficiency in DSSCs when used as a co-sensitizer dye (Hemavathi et al., 2019).
properties
IUPAC Name |
6-(3-formyl-4-methoxyphenyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14-5-3-11(6-12(14)9-17)13-4-2-10(7-15)8-16-13/h2-6,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELUMIDYMKMRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Formyl-4-methoxyphenyl)nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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